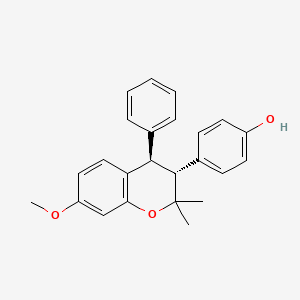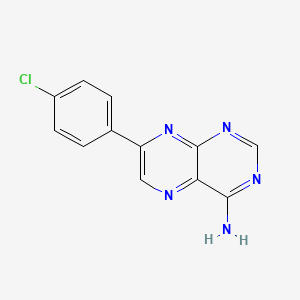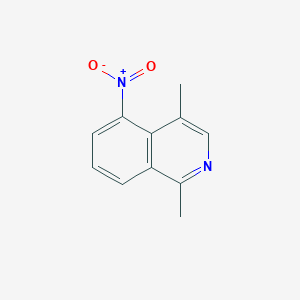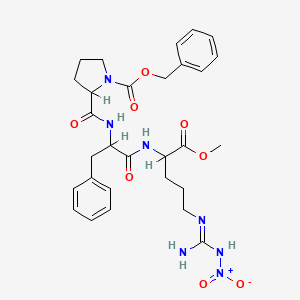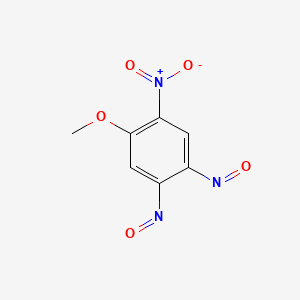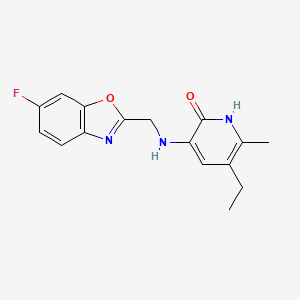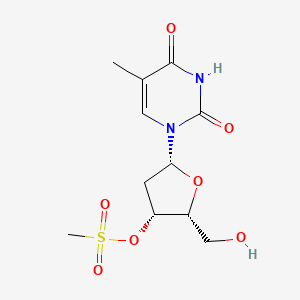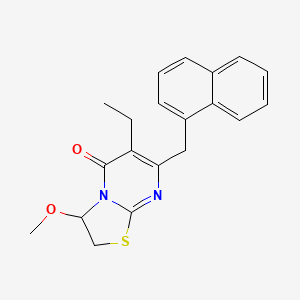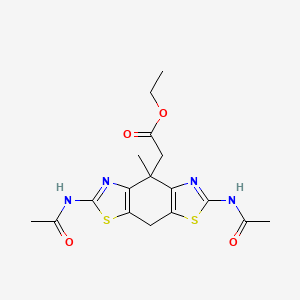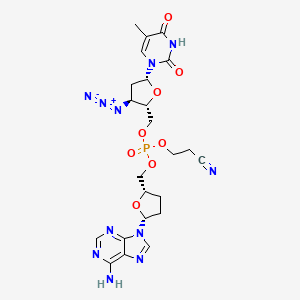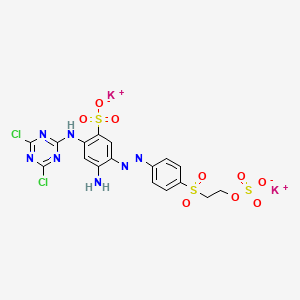
Benzenesulfonic acid, 4-amino-2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-amino-2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, dipotassium salt is a complex organic compound. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the introduction of sulfonic acid groups, amino groups, and azo groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfonic acid derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo compounds: Molecules containing azo groups (-N=N-).
Triazine derivatives: Compounds with triazine rings.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its stability, reactivity, and versatility make it distinct from other similar compounds.
Propiedades
Número CAS |
111211-45-1 |
|---|---|
Fórmula molecular |
C17H13Cl2K2N7O9S3 |
Peso molecular |
704.6 g/mol |
Nombre IUPAC |
dipotassium;4-amino-2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C17H15Cl2N7O9S3.2K/c18-15-22-16(19)24-17(23-15)21-13-7-11(20)12(8-14(13)37(29,30)31)26-25-9-1-3-10(4-2-9)36(27,28)6-5-35-38(32,33)34;;/h1-4,7-8H,5-6,20H2,(H,29,30,31)(H,32,33,34)(H,21,22,23,24);;/q;2*+1/p-2 |
Clave InChI |
OHCLVLXNFSFSJU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




